![molecular formula C14H17N3O2 B2866823 3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide CAS No. 899745-34-7](/img/structure/B2866823.png)
3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide
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Description
3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide, also known as PHT-427, is a small molecule inhibitor that has gained attention in recent years due to its potential application in cancer research. This compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell growth and survival.
Scientific Research Applications
Neuroprotective Effects
3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide, identified in research as a novel inhibitor of poly ADP-ribose polymerase (PARP), has shown significant neuroprotective effects. Studies demonstrated its ability to reduce cell death in PC12 cells induced by hydrogen peroxide and to decrease cerebral damage and neurological deficits in a rat model of ischemic stroke. This suggests its potential as a therapeutic candidate for treating ischemic stroke (Kamanaka et al., 2004).
Catalysis and Synthesis
The compound has also found applications in the field of chemical synthesis, particularly in the development of efficient methodologies for synthesizing heterocyclic compounds. For instance, it has been utilized in ultrasound-promoted, catalyst-free synthesis of 2H-indazolo[2,1-b]phthalazine-triones in a neutral ionic liquid, showcasing its role in facilitating organic reactions under environmentally friendly conditions (Shekouhy & Hasaninejad, 2012).
Heterocyclic Synthesis
Further research into heterocyclic synthesis has revealed the versatility of 3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide derivatives in creating a variety of polyfunctionally substituted pyridine and pyrazole derivatives. This demonstrates its utility in expanding the chemical toolbox for the synthesis of complex molecules with potential biological activity (Hussein et al., 2008).
Antimicrobial Activity
Additionally, derivatives of 3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide have been synthesized and evaluated for their antimicrobial properties. Research in this area has led to the identification of compounds with significant activity against various bacterial and fungal strains, highlighting its potential in the development of new antimicrobial agents (Sridhara et al., 2010).
properties
IUPAC Name |
3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)7-13(18)15-8-12-10-5-3-4-6-11(10)14(19)17-16-12/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYQBHLXKYHYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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